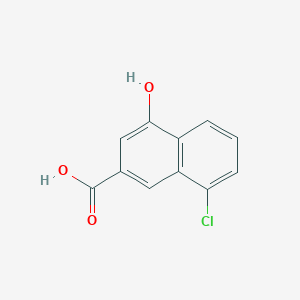

8-Chloro-4-hydroxy-2-naphthoic acid

Description

The Naphthoic Acid Core in Synthetic and Theoretical Chemistry

The naphthoic acid framework, consisting of a naphthalene (B1677914) ring bearing a carboxylic acid group, is a fundamental structure in organic chemistry. nih.govyoutube.com Naphthalene itself is more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.orgmsu.edu The carboxylic acid moiety further influences this reactivity and provides a handle for a wide array of chemical transformations.

Naphthoic acids, such as the isomeric 1-naphthoic and 2-naphthoic acids, are important building blocks and intermediates in the synthesis of more complex organic molecules. wikipedia.org For instance, they can be prepared through methods like the carboxylation of Grignard reagents derived from bromonaphthalenes or the oxidation of alkylnaphthalenes. wikipedia.orgorgsyn.org The reactivity of the carboxylic acid group allows for the formation of esters, amides, and other derivatives, while the aromatic rings can undergo electrophilic substitution reactions. youtube.com

The electronic properties and fluorescence spectra of compounds like 2-naphthoic acid have been subjects of study, highlighting their role in physical organic chemistry. sigmaaldrich.com Furthermore, the energetics and relative stability of naphthoic acid isomers have been investigated through both thermochemical measurements and quantum chemical calculations, providing insight into the subtle energetic differences between positional isomers. umsl.edu

Table 1: Physicochemical Properties of Selected Naphthoic Acids

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Acidity (pKa) |

| 1-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 161 | - |

| 2-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 185-187 | 4.18 |

| 1-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | - | - |

| 4-Chloro-1-hydroxy-2-naphthoic acid | C₁₁H₇ClO₃ | 222.62 | - | - |

| 8-Chloro-4-hydroxy-2-naphthoic acid | C₁₁H₇ClO₃ | 222.626 | - | - |

Data compiled from various sources. chemcd.comnih.govwikipedia.orgsigmaaldrich.comnih.govnih.gov Note: Data for all properties are not available for every compound.

Positional Isomerism and Substituent Effects in Naphthalene Systems

Positional isomerism plays a critical role in determining the physical and chemical properties of naphthalene derivatives. rsc.org The naphthalene ring system has two distinct types of positions for monosubstitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7). These positions are not equivalent, and the location of a substituent can significantly alter the molecule's reactivity and electronic characteristics. youtube.com For instance, electrophilic substitution on naphthalene generally occurs more rapidly at the α-position (C1) due to the greater stability of the resulting carbocation intermediate, which can be delocalized over the adjacent ring without disrupting its aromatic sextet. libretexts.org

Carboxylic Acid Group (-COOH): This is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta-position on the same ring.

Hydroxyl Group (-OH): This is a strongly activating, electron-donating group, directing electrophiles to ortho and para positions.

Chlorine Atom (-Cl): This is a deactivating but ortho-, para-directing substituent due to the competing effects of its electronegativity (inductive withdrawal) and lone pairs (resonance donation).

The specific placement of these groups in this compound creates a complex electronic environment. The hydroxyl group at C4 and the carboxylic acid at C2 are on the same ring, while the chloro group is at a peri-position (C8) on the other ring. Steric interactions between substituents at the 1 and 8 (peri) positions can cause significant distortion of the naphthalene ring from planarity, which in turn can affect its reactivity. nih.gov The combination of these electronic and steric effects makes the molecule's behavior distinct from that of other isomers. researchgate.net

Academic Significance and Research Gaps for this compound

The academic significance of this compound currently lies more in its potential than in a large body of existing research. Its structure makes it a valuable, albeit underutilized, scaffold for several areas of chemical investigation. The presence of three distinct functional groups—a carboxylic acid, a phenol (B47542), and an aryl chloride—offers multiple points for chemical modification, positioning it as a potentially versatile building block in organic synthesis.

A significant research gap is the lack of comprehensive studies on the synthesis, reactivity, and properties of this specific isomer. While general methods for the synthesis of hydroxynaphthoic acids are known, specific, high-yield routes to this compound are not well-documented in readily available literature. rsc.org Furthermore, there is a scarcity of published data on its spectroscopic characteristics, its performance as a ligand, or its potential applications in materials science or medicinal chemistry.

Comparative studies involving this compound and its various isomers could provide valuable insights into structure-activity relationships. For example, research on related hydroxylated naphthoic acids has shown they can act as agonists or antagonists for the aryl hydrocarbon receptor (AhR), suggesting that this class of compounds may have biological relevance. nih.gov Investigating the specific properties of the 8-chloro substituted variant would be a logical extension of such work, filling a clear void in the current scientific literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-4-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-5,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMOFEYRLDDCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)C(=O)O)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloro 4 Hydroxy 2 Naphthoic Acid

Retrosynthetic Disconnection Strategies for the 8-Chloro-4-hydroxy-2-naphthoic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, several disconnection strategies can be envisioned, primarily revolving around the sequence of introducing the three key functional groups.

A primary disconnection can be made at the carboxyl group, suggesting a late-stage carboxylation of a pre-functionalized chloronaphthol precursor. This approach is advantageous as methods for the regioselective carboxylation of naphthols are well-established. Further disconnection of the chloro and hydroxyl groups from the naphthalene (B1677914) core leads to simpler, more readily available starting materials. The relative positioning of the substituents (1,3-relationship between the hydroxyl and carboxyl groups, and a 1,5-relationship between the chloro and hydroxyl groups) dictates the feasibility and regiochemical outcome of the synthetic steps.

Another viable retrosynthetic pathway involves the initial synthesis of a substituted naphthalene ring, followed by functional group interconversions. For instance, a nitronaphthalene derivative could serve as a precursor, where the nitro group is later converted to a hydroxyl group via diazotization and hydrolysis, and a methyl or acetyl group is oxidized to a carboxylic acid. The timing of the chlorination step would be crucial in this strategy to ensure the desired regioselectivity.

Halogenation Approaches in Naphthalene Derivatives

The introduction of a chlorine atom at the C-8 position of the naphthalene ring is a key synthetic challenge. The electronic properties of the naphthalene system and the directing effects of existing substituents heavily influence the regioselectivity of halogenation reactions.

Regioselective Chlorination Techniques for Naphthol Precursors

Direct chlorination of naphthol precursors can be a straightforward approach. However, controlling the regioselectivity can be difficult, often leading to a mixture of products. The hydroxyl group is an activating, ortho-, para-directing group. In the case of a 1-naphthol (B170400) derivative, electrophilic substitution is favored at the C-2 and C-4 positions. To achieve chlorination at the C-8 position, the more reactive positions must be blocked, or a directing group strategy must be employed.

Recent advancements have focused on developing more selective and environmentally friendly chlorination methods. For example, the use of inexpensive sodium chloride in conjunction with an oxidant like Oxone® allows for the in situ generation of electrophilic chlorine species under mild conditions. researchgate.net While this method has shown success in the chlorinative dearomatization of arenols, its application for the specific regioselective chlorination of naphthols at the C-8 position would require careful optimization of reaction conditions and potentially the use of directing groups. researchgate.net Another approach involves the use of a PIFA/AlCl3 system for the ortho-chlorination of phenols and naphthols, which has demonstrated high regioselectivity. researchgate.net

| Chlorinating Agent | Catalyst/Reagent | Key Features |

| Sulfuryl chloride (SO2Cl2) | 1,4-Dioxane | Effective for oxidation-labile compounds like 2-naphthol. acs.org |

| Sodium Chloride (NaCl) | Oxone® | In situ generation of electrophilic chlorine, environmentally benign. researchgate.net |

| Phenyl-iodine(III) diacetate (PIFA) | Aluminum chloride (AlCl3) | Highly regioselective ortho-chlorination of phenols and naphthols. researchgate.net |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | (DHQD)2PHAL | Organocatalytic asymmetric chlorinative dearomatization of naphthols. nih.govrsc.org |

Directed Ortho Metalation (DoM) Strategies for Halogen Introduction

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. acs.orgacs.orgdal.caresearchgate.netnih.gov This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophilic chlorine source (e.g., hexachloroethane) to introduce the chlorine atom at the desired position.

For the synthesis of this compound, a suitable DMG would need to be installed on the naphthalene ring to direct metalation to the C-8 position. For instance, a protected hydroxyl or a carbamate (B1207046) group at the C-1 position could potentially direct lithiation to the C-8 position. Subsequent trapping with a chlorinating agent would yield the desired 8-chloro derivative. This strategy offers high regiocontrol but may require additional steps for the introduction and removal of the directing group.

Hydroxylation and Carboxylation Routes to Naphthoic Acids

The introduction of the hydroxyl and carboxyl groups onto the naphthalene ring are critical steps in the synthesis of the target molecule.

Kolbe-Schmitt Reaction Variants for Hydroxy Naphthoic Acid Formation

The Kolbe-Schmitt reaction is a classic and widely used method for the ortho-carboxylation of phenols and naphthols. numberanalytics.comjk-sci.com The reaction typically involves the treatment of a sodium phenoxide or naphthoxide with carbon dioxide under high pressure and temperature. numberanalytics.com In the context of synthesizing 4-hydroxy-2-naphthoic acid derivatives, starting from a corresponding naphthol is a common strategy. rsc.org

The mechanism of the Kolbe-Schmitt reaction with naphthoxides has been a subject of study, with theoretical calculations suggesting that the carboxylation can occur at different positions. For sodium 2-naphthoxide, pathways leading to both 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid are competitive. researchgate.net The choice of counterion and reaction conditions can influence the regioselectivity of the carboxylation. jk-sci.com For instance, using potassium carbonate under supercritical CO2 has been shown to favor the formation of 2-hydroxy-6-naphthoic acid from 2-naphthol. scirp.org While the direct Kolbe-Schmitt reaction on a pre-chlorinated naphthol could be a viable route, the influence of the chloro-substituent on the regioselectivity of the carboxylation would need to be carefully considered.

| Reactant | Reagents | Product | Reaction Type |

| Phenol (B47542), Naphthol | Base (e.g., NaOH), CO2, Acid Work-up | Ortho- or Para-Substituted Aromatic Hydroxy Acid | Electrophilic Aromatic Substitution jk-sci.com |

| Sodium 2-naphthoxide | CO2 | Sodium 2-hydroxy-1-naphthoate and Sodium 3-hydroxy-2-naphthoate | Carboxylation researchgate.net |

Alternative Hydroxylation and Carboxylation Methods

Besides the Kolbe-Schmitt reaction, other methods for hydroxylation and carboxylation can be employed. Enzymatic and microbial hydroxylation of naphthalene has been explored, offering high selectivity. For example, the aromatic peroxygenase from Agrocybe aegerita can hydroxylate naphthalene to 1-naphthol via an intermediary epoxide. nih.gov Engineered P450 enzymes have also been used for the selective hydroxylation of naphthalene. researchgate.net While these biocatalytic methods are promising, their application in the synthesis of a specifically substituted derivative like this compound would require tailored enzymes.

For carboxylation, alternative approaches to the Kolbe-Schmitt reaction exist, such as the direct carboxylation of naphthalene using specific catalysts. researchgate.net However, achieving the desired regioselectivity for the introduction of the carboxyl group at the C-2 position in the presence of other substituents remains a significant challenge. Friedel-Crafts acylation can be used to introduce an acetyl group, which can then be oxidized to a carboxylic acid. The inherent reactivity of naphthalene's α-position towards acetylation could be leveraged in this context.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through two primary strategies: linear and convergent synthesis. In a linear synthesis, the naphthalene core is built upon sequentially, with each step adding or modifying a functional group. A convergent synthesis, in contrast, involves the preparation of separate fragments of the molecule, which are then combined in a later step to form the final product.

A plausible linear synthetic route could commence with 1-chloronaphthalene. This starting material would undergo a series of reactions, including sulfonation, nitration, reduction, and diazotization, to introduce the required functional groups at the desired positions. Another potential linear pathway starts from a pre-functionalized naphthalene derivative, such as 8-chloro-2-naphthol, which would then undergo carboxylation to introduce the carboxylic acid group.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently. Key parameters that are often adjusted to improve reaction yields and product purity include temperature, pressure, catalyst choice, and solvent system.

One of the pivotal steps in a likely synthetic route is the carboxylation of a corresponding naphthol precursor, such as 8-chloro-2-naphthol, via the Kolbe-Schmitt reaction. In this reaction, the sodium salt of the naphthol is heated with carbon dioxide under pressure. The temperature and CO2 pressure are crucial variables; higher pressures generally favor carboxylation. The choice of solvent can also significantly impact the reaction's success, with aprotic polar solvents sometimes being employed to enhance the solubility of the reactants.

The table below illustrates the impact of varying reaction conditions on the yield of a hypothetical carboxylation step, based on typical results for similar reactions.

| Entry | Precursor | Carboxylation Agent | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) |

| 1 | 8-chloro-2-naphthol | CO2 | 120 | 5 | Toluene | 45 |

| 2 | 8-chloro-2-naphthol | CO2 | 140 | 10 | Toluene | 65 |

| 3 | 8-chloro-2-naphthol | CO2 | 140 | 10 | DMF | 70 |

| 4 | 8-chloro-2-naphthol | CO2 | 160 | 15 | None | 80 |

Furthermore, purification of the final product is essential for obtaining high-purity this compound. Recrystallization from an appropriate solvent system, such as an ethanol (B145695)/water mixture, is a common method to remove unreacted starting materials and by-products. The choice of recrystallization solvent and the cooling rate can significantly affect the crystal size and purity of the final product.

Below is a table summarizing the purity of this compound obtained through recrystallization with different solvent systems.

| Entry | Crude Product Purity (%) | Solvent System | Purity after Recrystallization (%) |

| 1 | 85 | Ethanol | 95 |

| 2 | 85 | Methanol/Water | 97 |

| 3 | 85 | Acetic Acid | 98 |

| 4 | 85 | Dioxane | 96 |

Chemical Reactivity and Functional Group Transformations of 8 Chloro 4 Hydroxy 2 Naphthoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylation and reduction reactions.

Esterification and Amidation Reactions

Esterification: The carboxylic acid moiety of 8-chloro-4-hydroxy-2-naphthoic acid can be readily converted to its corresponding esters through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. masterorganicchemistry.comorganic-chemistry.org The equilibrium of this reaction is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive acyl halide or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). A patent describing the esterification of naphthoic acids mentions the reaction with various linear or branched alcohols under esterification conditions to form the corresponding mono-esters. google.com

Amidation: The formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and can be inefficient. More commonly, the carboxylic acid is activated prior to reaction with the amine. This can be achieved by converting the carboxylic acid to an acyl chloride, which then readily reacts with an amine. Another effective method involves the use of coupling reagents that generate a highly reactive acyl-intermediate in situ. For instance, methods utilizing phosphonium (B103445) salts generated from triphenylphosphine (B44618) and N-chlorophthalimide have been shown to be effective for the amidation of a wide range of carboxylic acids with primary and secondary amines at room temperature. researchgate.net

| Transformation | Reagents and Conditions | Product Type | Ref. |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 8-chloro-4-hydroxy-2-naphthoate | masterorganicchemistry.com |

| Amidation | 1. SOCl₂ or (COCl)₂; 2. Amine (R¹R²NH) | N,N-Disubstituted-8-chloro-4-hydroxy-2-naphthamide | researchgate.net |

| Amidation | Amine (R¹R²NH), Coupling Agent (e.g., DCC, HATU), Base | N,N-Disubstituted-8-chloro-4-hydroxy-2-naphthamide | researchgate.net |

Table 1: Representative Esterification and Amidation Reactions

Decarboxylation and Reduction Pathways

Decarboxylation: The removal of the carboxylic acid group from aromatic systems, known as decarboxylation, can be a challenging transformation. For certain hydroxynaphthoic acids, this reaction can be facilitated by the position of the hydroxyl group. While direct decarboxylation of this compound is not widely reported, studies on related compounds, such as 2-hydroxy-1-naphthoic acid, have shown that non-oxidative decarboxylation can be achieved enzymatically. The general mechanism for the decarboxylation of some aromatic carboxylic acids involves heating in a high-boiling solvent, sometimes with a catalyst. The stability of the resulting carbanion or the ability to form a stabilized intermediate can influence the ease of this reaction.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation; however, these reagents would also likely reduce other functional groups if present. A more chemoselective method involves the activation of the carboxylic acid, for example, by forming a mixed anhydride (B1165640) with isobutyl chloroformate, followed by reduction with a milder reducing agent like sodium borohydride. nih.gov This approach has been successfully used for the selective reduction of a carboxylic acid in the presence of an amide group. nih.gov This method would likely be applicable to this compound to yield (8-chloro-4-hydroxynaphthalen-2-yl)methanol, preserving the phenolic hydroxyl and aryl chloride moieties.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can participate in a variety of reactions, including etherification and acylation. It also activates the naphthalene (B1677914) ring towards electrophilic substitution and can be a site for oxidation.

Etherification and Acylation Reactions

Etherification: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base, such as sodium hydride or potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction would yield 8-chloro-4-alkoxy-2-naphthoic acid derivatives. The choice of base and solvent is crucial to ensure efficient reaction and to avoid side reactions. O-alkylation of a related 2-hydroxy-1,4-naphthoquinone (B1674593) has been reported using alkoxymethyl chlorides, where the choice of base controlled the reaction outcome. nih.gov

Acylation: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is generally high-yielding and provides a means to protect the hydroxyl group or to introduce different functional groups. A general method for the chemoselective O-acylation of hydroxyamino acids under acidic conditions using trifluoroacetic acid as the solvent has been described, which could potentially be adapted for this compound. nih.gov

| Transformation | Reagents and Conditions | Product Type | Ref. |

| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 8-Chloro-4-alkoxy-2-naphthoic acid | nih.gov |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | 4-Acyloxy-8-chloro-2-naphthoic acid | nih.gov |

Table 2: Representative Etherification and Acylation Reactions

Oxidation Chemistry of Hydroxy Naphthoic Acid Derivatives

Reactivity of the Aryl Chloride Substituent

The aryl chloride substituent is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be unlocked through the use of transition metal catalysis, enabling a variety of cross-coupling reactions.

Modern catalytic systems, particularly those based on palladium, have revolutionized the chemistry of aryl chlorides. The Buchwald-Hartwig amination allows for the coupling of aryl chlorides with a wide range of primary and secondary amines, providing a direct route to N-arylated products. rsc.orgresearchgate.netresearchgate.net This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. Similarly, the Suzuki coupling reaction enables the formation of carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org The Ullmann condensation, a classical copper-catalyzed reaction, can also be used to form carbon-nitrogen and carbon-oxygen bonds with aryl halides, although it often requires harsher reaction conditions than palladium-catalyzed methods. thermofisher.comorganic-chemistry.orgacs.org These reactions provide powerful tools to further functionalize the 8-position of the naphthalene ring system.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Ref. |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 8-Amino-4-hydroxy-2-naphthoic acid derivative | rsc.org |

| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | Pd catalyst, Ligand, Base (e.g., K₂CO₃) | 8-Aryl/Alkyl-4-hydroxy-2-naphthoic acid derivative | libretexts.org |

| Ullmann Condensation | Amine or Alcohol | Cu catalyst, Base, High Temperature | 8-Amino/Alkoxy-4-hydroxy-2-naphthoic acid derivative | organic-chemistry.org |

Table 3: Potential Cross-Coupling Reactions of the Aryl Chloride

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. This reaction's success is highly dependent on the electronic nature of the aromatic ring. The mechanism typically involves the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.

For an SNAr reaction to be facile, the aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. In the case of this compound, the chloro-substituent is the leaving group. The primary electron-withdrawing group on the system is the carboxylic acid at C2. However, this group is located on the other aromatic ring and its ability to stabilize the negative charge of a Meisenheimer complex at C8 via resonance is minimal. The hydroxyl group at C4 is a strong electron-donating group, which further deactivates the ring system towards nucleophilic attack.

Therefore, direct SNAr at the C8 position of this compound is expected to be challenging under standard conditions. The lack of potent activating groups (like a nitro group) ortho or para to the chlorine atom means that harsh reaction conditions, such as high temperatures and very strong nucleophiles, would likely be required to force a substitution. Such conditions could lead to undesired side reactions, including decarboxylation or decomposition.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the C8-Cl bond is a potential handle for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for forming C-C bonds. organic-chemistry.org While aryl chlorides are generally less reactive than bromides or iodides, significant advances in catalyst design, particularly the use of electron-rich, bulky phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) and appropriate bases, have made the coupling of aryl chlorides efficient. libretexts.org In the case of this compound, a Suzuki coupling could introduce a new aryl or vinyl substituent at the C8 position. A major consideration is chemoselectivity: the catalyst system must activate the C-Cl bond without being inhibited by the acidic phenol and carboxylic acid moieties. The use of a suitable base is critical to both facilitate the catalytic cycle and deprotonate the acidic groups, which can potentially coordinate to the palladium center. Anhydrous conditions have been shown to be effective for Suzuki couplings on sensitive substrates like chloro-hydroxyquinolines. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki reaction, the coupling of aryl chlorides requires more active catalytic systems than those used for aryl iodides or bromides. The reaction is sensitive to the choice of base and solvent. For this compound, a Sonogashira coupling would install an alkynyl group at the C8 position, a valuable transformation for creating conjugated systems. The potential for the terminal alkyne to undergo side reactions under basic conditions must be managed.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction shows a preference for aryl bromides and iodides, but protocols for aryl chlorides have been developed. The regioselectivity of the alkene addition and the potential for isomerization of the product are key considerations.

The following table summarizes representative conditions for these cross-coupling reactions, adapted for challenging aryl chloride substrates.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | Triethylamine (Et3N) | THF or DMF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 / P(o-tolyl)3 | NaOAc or Et3N | DMF or NMP |

Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.commasterorganicchemistry.com In this compound, the directing effects are complex:

-OH (Hydroxyl) group at C4: A very strong activating group, ortho- and para-directing.

-COOH (Carboxylic acid) group at C2: A strong deactivating group, meta-directing.

-Cl (Chloro) group at C8: A deactivating group, ortho- and para-directing.

The naphthalene ring itself has non-uniform reactivity, with the α-positions (1, 4, 5, 8) generally being more reactive towards electrophiles than the β-positions (2, 3, 6, 7).

Considering these factors, the most likely positions for electrophilic attack can be predicted:

Ring with -OH and -COOH: The C4-hydroxyl group is the most powerful activating group. It directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C1 is blocked). The C2-carboxylic acid group deactivates the ring and directs meta to itself (to C4 and C6), but its influence is generally overridden by the powerful hydroxyl group. Therefore, the most activated positions are C3 and C1 (para to -OH, but blocked). The position C3 is ortho to the activating -OH group and meta to the deactivating -COOH group, making it a probable site for substitution.

Ring with -Cl: The C8-chloro group is deactivating but directs ortho (C7) and para (C5). The C5 position is also influenced by the other ring. Studies on related 8-halogeno-1-naphthoic acids have shown that the peri-halogen influences reactivity. rsc.org

The powerful activating effect of the hydroxyl group at C4 is expected to dominate, directing incoming electrophiles preferentially to the same ring. The most likely site of substitution is the C3 position, which is ortho to the activating hydroxyl group and not sterically hindered. Substitution at C5 is also possible, being ortho to the C4-OH and para to the C8-Cl, though it lies between two existing substituents.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | C4 | Strongly Activating | Ortho (C3, C5), Para (C1 - blocked) |

| -COOH | C2 | Strongly Deactivating | Meta (C4 - blocked, C6) |

| -Cl | C8 | Weakly Deactivating | Ortho (C7), Para (C5) |

Chemo- and Regioselectivity in Multi-Functionalized Naphthoic Acids

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preference for reaction at one position over other possible positions. wikipedia.org Both are paramount when designing synthetic routes involving this compound.

Chemoselectivity:

Acidic vs. Nucleophilic Sites: The molecule possesses both acidic protons (on the -OH and -COOH groups) and a nucleophilic site (the electron-rich naphthalene ring). Reactions with bases will first deprotonate the most acidic proton (likely the carboxylic acid, followed by the phenol). Reactions with electrophiles will target the aromatic ring.

Selective Functionalization: It is possible to selectively functionalize the different groups. For instance, the carboxylic acid can be esterified under Fischer conditions (acid catalyst, alcohol), which would not affect the C-Cl bond. The phenolic hydroxyl could be selectively alkylated or acylated using a base to first form the phenoxide, followed by an alkyl or acyl halide.

Cross-Coupling Selectivity: In cross-coupling reactions, the catalyst must selectively insert into the C-Cl bond. The presence of the hydroxyl and carboxylate groups can potentially coordinate with and inhibit the palladium catalyst. Therefore, the choice of ligand and base is critical to ensure the catalytic cycle proceeds efficiently at the C-Cl bond without being poisoned. nih.govnih.gov

Regioselectivity:

Electrophilic Attack: As discussed in section 3.4, the regioselectivity of electrophilic aromatic substitution is primarily dictated by the powerful activating C4-hydroxyl group, favoring substitution at the C3 position.

Site-Selective Cross-Coupling: The molecule has only one halide, so cross-coupling reactions are inherently regioselective to the C8 position. The challenge is not where the reaction occurs, but if it occurs chemoselectively.

Advanced Spectroscopic and Analytical Characterization of 8 Chloro 4 Hydroxy 2 Naphthoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 8-Chloro-4-hydroxy-2-naphthoic acid, a complete assignment of proton and carbon signals is crucial for confirming the substitution pattern on the naphthalene (B1677914) core.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each chemically non-equivalent proton. The aromatic region would show signals for the five protons on the naphthalene ring system. Due to the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, and the electron-donating effect of the hydroxyl group, these protons would resonate at different chemical shifts, typically between 7.0 and 9.0 ppm. ucl.ac.ukorganicchemistrydata.org

The protons on the chlorinated ring, particularly the proton adjacent to the chlorine atom (H-7) and the proton at H-5, would be influenced by the halogen's electronegativity. The protons on the other ring (H-1 and H-3) would also exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons. chemicalbook.com The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 9-13 ppm. ucl.ac.uk The phenolic hydroxyl proton signal may also be observed as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~8.0 - 8.5 | Singlet or Doublet |

| H-3 | ~7.2 - 7.6 | Singlet or Doublet |

| H-5 | ~8.5 - 9.0 | Doublet |

| H-6 | ~7.5 - 7.9 | Triplet/Multiplet |

| H-7 | ~7.6 - 8.0 | Triplet/Multiplet |

| -OH (Phenolic) | Variable, broad | Singlet |

| -COOH (Carboxylic) | ~9.0 - 13.0 | Singlet |

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. chemcd.com For this compound, eleven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid group would resonate significantly downfield, typically between 165 and 175 ppm. chemicalbook.com The carbon atom attached to the hydroxyl group (C-4) would appear in the 155-165 ppm range, while the carbon bearing the chlorine atom (C-8) would be found around 130-140 ppm. The remaining eight aromatic carbons, including the quaternary carbons of the fused ring system, would produce signals in the approximate range of 105-140 ppm. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-4 (C-OH) | 155 - 165 |

| C-8 (C-Cl) | 130 - 140 |

| C-2 (C-COOH) | 120 - 130 |

| C-1 | 115 - 125 |

| C-3 | 105 - 115 |

| C-4a, C-8a (Quaternary) | 125 - 140 |

| C-5, C-6, C-7 | 120 - 135 |

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity Elucidation

While 1D NMR provides chemical shifts, 2D NMR experiments are indispensable for assembling the molecular structure by revealing connectivity between atoms. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks between adjacent protons on the naphthalene rings, such as H-5 with H-6, and H-6 with H-7, confirming their positions relative to one another. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon by linking the ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. bmrb.io It is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the carboxylic acid proton could show a correlation to the carbonyl carbon (C=O) and C-2. The proton at H-1 would show correlations to C-2, C-8a, and C-8, definitively placing the substituents on the naphthalene scaffold. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman). chemcd.comresearchgate.net For this compound, these techniques confirm the presence of the hydroxyl, carboxylic acid, and chloro-aromatic moieties.

The FT-IR spectrum is expected to show a very broad absorption band from approximately 2500 to 3300 cm⁻¹ characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. nih.gov A sharp C=O stretching vibration for the carboxyl group should appear around 1680-1710 cm⁻¹. The O-H stretch of the phenolic group would likely be observed as a broader band around 3200-3500 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while the C-Cl stretch would appear at a lower frequency, typically in the 1000-1100 cm⁻¹ range. researchgate.netnih.gov

Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar C=C bonds of the aromatic ring, which would show strong signals in the 1400-1650 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) | FT-IR |

| Phenolic | O-H Stretch | 3200 - 3500 (broad) | FT-IR |

| Carbonyl | C=O Stretch | 1680 - 1710 | FT-IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Chloro-Aromatic | C-Cl Stretch | 1000 - 1100 | FT-IR |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. chemcd.com The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak would appear as a characteristic pair of signals (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Common fragmentation pathways for naphthoic acids include the loss of a hydroxyl radical (·OH), water (H₂O), and the carboxyl group (·COOH or CO₂). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. nih.gov This precision allows for the determination of the exact molecular formula, distinguishing it from other formulas that might have the same nominal mass. For this compound (C₁₁H₇ClO₃), HRMS can confirm the elemental composition, providing definitive proof of the structure's identity.

The calculated exact mass for the most abundant isotopic composition (C₁₁H₇³⁵ClO₃) is 222.0084 g/mol . An HRMS measurement that matches this value to within a few parts per million (ppm) would unequivocally validate the assigned molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. It involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific mass-to-charge ratio (m/z), subjecting it to fragmentation, and then analyzing the resulting product ions. This fragmentation pattern provides a molecular fingerprint that is invaluable for confirming the identity of a compound.

The expected fragmentation of this compound would likely proceed through similar losses, with the added influence of the chlorine atom. The initial fragmentation would likely involve the loss of water from the carboxylic acid and hydroxyl groups, followed by the loss of carbon monoxide. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the precursor and fragment ions would be a key diagnostic feature for confirming the presence and number of chlorine atoms in the molecule.

Table 1: Illustrative MS/MS Fragmentation Data for a Related Isomer, 3-Hydroxy-2-naphthoic acid ([M+H]⁺)

| Parameter | Value |

| Precursor Ion (m/z) | 189.0546 |

| Ionization Mode | Positive (ESI) |

| Collision Energy | 75 (arbitrary units) |

| Major Fragment Ions (m/z) | Tentative Assignment |

| 171.0441 | [M+H - H₂O]⁺ |

| 143.0491 | [M+H - H₂O - CO]⁺ or [M+H - CO₂]⁺ |

| 115.0542 | Naphthalene ring fragments |

This data is for 3-hydroxy-2-naphthoic acid and serves as an illustrative example of the expected fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene ring system. Naphthalene itself exhibits characteristic absorption bands corresponding to π → π* transitions. The presence of substituents—the chloro, hydroxyl, and carboxylic acid groups—will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

The hydroxyl and chloro groups are auxochromes, which can cause a bathochromic (red) shift of the absorption bands due to the extension of the conjugated system through their lone pairs of electrons. The carboxylic acid group can also influence the spectrum, particularly its position on the ring relative to the other substituents. The electronic spectra of related compounds like α- and β-naphthol show distinct absorption bands that are sensitive to the position of the hydroxyl group. acs.org A detailed analysis of the UV-Vis spectrum of this compound would provide valuable information on its electronic structure.

Table 2: Expected UV-Vis Absorption Maxima for Naphthalene Derivatives

| Compound | Solvent | λ_max (nm) | Electronic Transition |

| Naphthalene | Ethanol (B145695) | ~220, ~275, ~312 | π → π |

| β-Naphthol | Data not specified | Data not specified | π → π |

| This compound | Methanol/Ethanol | Expected in the range of 230-350 nm | π → π* |

Specific experimental data for this compound is required for a precise determination of its absorption maxima.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating and purifying chemical compounds, as well as for assessing their purity. For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, often in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a primary tool for the purity assessment and preparative isolation of non-volatile organic compounds. The development of a robust HPLC method for this compound would involve optimizing several key parameters to achieve good resolution, peak shape, and sensitivity.

Method development would typically start with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in a consistent protonation state. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate the target compound from any impurities.

The purity of related compounds like 2-hydroxy-1-naphthoic acid has been successfully determined to be ≥98.0% using HPLC, demonstrating the utility of this technique. vwr.com For preparative applications, the developed analytical method can be scaled up to isolate larger quantities of the pure compound. sielc.com

Table 3: Typical Starting Parameters for HPLC Method Development for this compound

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a relevant wavelength (e.g., 254 nm or λ_max) |

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, compounds like this compound, with polar functional groups (hydroxyl and carboxylic acid), are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives.

Common derivatization techniques for carboxylic acids and phenols include silylation and methylation. researchgate.netchromatographyonline.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. rsc.orgyoutube.com This process significantly increases the volatility of the compound, making it amenable to GC analysis.

The resulting derivative can then be separated by GC and detected by mass spectrometry (GC-MS). The mass spectrum of the derivative provides structural information, and the retention time is a characteristic property that aids in identification. This approach is widely used for the analysis of similar compounds, such as naphthenic acids in environmental samples. chromatographyonline.comrsc.org

Table 4: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Carboxylic Acids

| Derivatization Reagent | Target Functional Groups | Derivative Formed | Advantages |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH | TMS ether, TMS ester | Good volatility, common reagent |

| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | -OH, -COOH | TBDMS ether, TBDMS ester | Forms more stable derivatives, characteristic fragmentation |

| BF₃/Methanol | -COOH | Methyl ester | Specific for carboxylic acids |

Theoretical and Computational Investigations of 8 Chloro 4 Hydroxy 2 Naphthoic Acid

Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structure and molecular geometry. While specific DFT studies on 8-Chloro-4-hydroxy-2-naphthoic acid are not widely published, extensive research on closely related analogs, such as 1-hydroxy-2-naphthoic acid, provides significant insights.

DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine the optimized molecular structure. researchgate.net For a related compound, 1-hydroxy-2-naphthoic acid, the optimized bond lengths and angles have been calculated and compared with experimental data, showing good agreement. researchgate.net It is expected that the geometry of this compound would be largely dictated by the naphthalene (B1677914) core, with the substituents (chloro, hydroxyl, and carboxylic acid groups) influencing the local bond lengths and angles. The presence of the bulky chlorine atom at the 8-position and the hydroxyl group at the 4-position would likely induce some steric strain, potentially leading to slight out-of-plane distortions of the naphthalene ring system.

Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) and Bond Angles (°) for 1-hydroxy-2-naphthoic acid (as an analog)

| Parameter | Calculated (DFT/B3LYP/6-31G(d,p)) | Experimental |

| C7-C6 (naphthoic-carboxylic acid) | 1.459 | - |

| C=O (carboxylic acid) | 1.237 | 1.243 |

| C-O (carboxylic acid) | 1.348 | 1.321 |

| C-H | 1.084 - 1.087 | ~0.930 |

Data sourced from a computational study on 1-hydroxy-2-naphthoic acid. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO Gaps, Ionization Energy, Electron Affinity)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. samipubco.com

For the parent naphthalene molecule, DFT calculations have placed the HOMO-LUMO gap at approximately 4.75 eV. nih.gov In a study of 1-hydroxy-2-naphthoic acid, the HOMO and LUMO energies were calculated to be -5.765 eV and -1.427 eV in the gas phase, respectively, resulting in a HOMO-LUMO gap of 4.338 eV. researchgate.net This smaller gap compared to naphthalene is expected due to the presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, which can influence the energy levels of the frontier orbitals.

For this compound, the presence of the electronegative chlorine atom would further modulate these orbital energies. The ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively, via Koopmans' theorem (I ≈ -E_HOMO and A ≈ -E_LUMO). researchgate.net

Table 2: Calculated Electronic Properties (in eV) for 1-hydroxy-2-naphthoic acid (as an analog) in the Gas Phase

| Property | Value |

| E_HOMO | -5.765 |

| E_LUMO | -1.427 |

| HOMO-LUMO Gap (ΔE) | 4.338 |

| Ionization Potential (I) | 5.765 |

| Electron Affinity (A) | 1.427 |

Data sourced from a computational study on 1-hydroxy-2-naphthoic acid using the TD-DFT/B3LYP/6-31G(d,p) method. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method. oregonstate.eduliverpool.ac.uk For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing chlorine and carboxylic acid groups. ucl.ac.uk

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculations can help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes. For instance, the characteristic stretching frequencies of the O-H, C=O, and C-Cl bonds in this compound can be computationally predicted. researchgate.netnih.govchemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. researchgate.net A study on 1-hydroxy-2-naphthoic acid showed that the calculated UV-Vis absorption bands in ethanol (B145695) were in good agreement with the experimental spectrum, with major transitions attributed to HOMO-1 -> LUMO and HOMO-2 -> LUMO. researchgate.net Similar calculations for this compound would provide insight into its electronic transitions and color properties.

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry, particularly the search for transition states, provides a powerful tool for elucidating reaction pathways. nih.gov For reactions involving this compound, such as esterification or electrophilic substitution, computational methods can be employed to map out the potential energy surface.

The process involves identifying the structures of reactants, products, and any intermediates. Transition state search algorithms are then used to locate the saddle points on the potential energy surface that connect these minima. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding the reaction kinetics. For substituted naphthoic acids, factors like the nature and position of substituents can significantly influence the reaction mechanism and barrier heights. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRPR) Studies for Substituted Naphthoic Acids

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. researchgate.netnih.gov These models are built on a set of molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of the molecules.

For a series of substituted naphthoic acids, a QSPR model could be developed to predict properties like reactivity, acidity, or toxicity. researchgate.netnih.gov The process would involve:

Assembling a dataset of substituted naphthoic acids with known experimental values for the property of interest.

Calculating a variety of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property. researchgate.netresearchgate.net

Validating the model to ensure its predictive power.

Such models can be valuable for predicting the properties of new or untested substituted naphthoic acids, thereby guiding the design of compounds with desired characteristics.

Intermolecular Interactions and Hydrogen Bonding Networks

The intermolecular interactions of this compound, particularly hydrogen bonding, are critical in determining its solid-state structure and its interactions with biological macromolecules. The molecule possesses both hydrogen bond donors (the hydroxyl and carboxylic acid protons) and acceptors (the carbonyl oxygen, hydroxyl oxygen, and chlorine atom).

8 Chloro 4 Hydroxy 2 Naphthoic Acid As a Precursor in Advanced Organic Synthesis

Building Block for Complex Naphthoid and Polycyclic Systems

The rigid bicyclic structure of 8-chloro-4-hydroxy-2-naphthoic acid, combined with its reactive functional groups, makes it an ideal starting material for the synthesis of more complex naphthoid and polycyclic aromatic systems. The inherent reactivity of the naphthalene (B1677914) ring, along with the directing effects of the existing substituents, allows for a variety of synthetic transformations.

For instance, the hydroxyl and carboxylic acid groups can be chemically modified to facilitate annulation reactions, where additional rings are fused onto the naphthalene scaffold. Methodologies such as Friedel-Crafts reactions and various cyclization strategies can be employed to construct larger polycyclic frameworks. While specific examples starting directly from this compound are not extensively documented in readily available literature, the synthesis of substituted naphthalenes from related precursors provides a clear indication of its potential. rsc.org The chloro substituent also offers a handle for cross-coupling reactions, further expanding the possibilities for creating elaborate polycyclic structures. The synthesis of naphthofurans, which are compounds where a furan (B31954) ring is fused to a naphthalene core, from hydroxynaphthoic acid derivatives highlights a potential pathway for creating such complex systems. eurjchem.com

Scaffold for Ligand Design in Coordination Chemistry

In the field of coordination chemistry, the design of organic ligands is crucial for the development of metal complexes with specific catalytic, magnetic, or optical properties. This compound serves as an excellent scaffold for creating ligands due to the presence of oxygen and chlorine donor atoms and the carboxylic acid group, which can be readily converted into other coordinating functionalities.

The hydroxyl and carboxylic acid groups can act as a bidentate chelate, binding to a metal center. The chlorine atom can also participate in coordination or be replaced to introduce other donor atoms, allowing for the synthesis of polydentate ligands. While direct studies on metal complexes of this compound are not prevalent, the broader class of hydroxynaphthoic acids and their derivatives are known to form stable complexes with a variety of metal ions. mdpi.com The resulting metal-organic frameworks (MOFs) or discrete coordination complexes can be explored for applications in catalysis, gas storage, and materials science. The synthesis of mixed ligand complexes often shows enhanced biological activity and catalytic potential, a strategy that could be applied to derivatives of this compound. iosrjournals.orgjchemlett.com

Development of Molecular Probes and Chemical Tools

Molecular probes and chemical tools are essential for visualizing and understanding biological processes at the molecular level. The naphthalene scaffold is a well-known fluorophore, and its derivatives are often used in the design of fluorescent sensors. This compound can be chemically modified to create probes that respond to specific analytes or environmental changes.

The hydroxyl and carboxylic acid groups can be functionalized with recognition moieties that selectively bind to ions or biomolecules. This binding event can trigger a change in the fluorescence properties of the naphthalene core, enabling detection. For example, the synthesis of fluorescent chemosensors from related 1,8-naphthalimide (B145957) derivatives demonstrates the utility of the naphthalene core in probe design. mdpi.com Although specific fluorescent probes derived directly from this compound are not widely reported, its structural features make it a promising candidate for the development of new sensors for various applications, including medical diagnostics and environmental monitoring.

Precursor for the Synthesis of Diverse Derivatized Libraries (excluding specific biological activities)

The generation of libraries of related compounds is a powerful strategy in chemical research for the discovery of new materials and functionalities. This compound is an ideal starting point for creating diverse libraries of derivatives due to its multiple reactive sites.

Mechanistic Investigations of Chemical Reactions Involving 8 Chloro 4 Hydroxy 2 Naphthoic Acid

Kinetics and Thermodynamics of Functional Group Interconversions

A comprehensive understanding of the chemical behavior of 8-Chloro-4-hydroxy-2-naphthoic acid would begin with a thorough investigation of the kinetics and thermodynamics of its key functional group transformations. This would involve studying reactions such as esterification of the carboxylic acid, etherification of the hydroxyl group, and electrophilic or nucleophilic aromatic substitution on the naphthalene (B1677914) ring.

Kinetic studies would measure the rate of these reactions under various conditions to determine rate laws and activation parameters (e.g., activation energy, pre-exponential factor). Thermodynamic analysis would focus on measuring the equilibrium constants of reversible reactions to determine changes in Gibbs free energy, enthalpy, and entropy. This data is crucial for predicting reaction feasibility and optimizing reaction conditions.

Table 1: Hypothetical Kinetic Data for Esterification of this compound

| Entry | Reactant Concentration (mol/L) | Catalyst Concentration (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.01 | 25 | - |

| 2 | 0.2 | 0.01 | 25 | - |

| 3 | 0.1 | 0.02 | 25 | - |

| 4 | 0.1 | 0.01 | 50 | - |

| This table represents the type of data that would be collected. No experimental values are currently available. |

Elucidation of Reaction Intermediates and Transition States

Identifying transient species, such as reaction intermediates and transition states, is fundamental to elucidating a reaction mechanism. For this compound, this would involve a combination of spectroscopic techniques and computational modeling.

For instance, in a reaction involving the hydroxyl or carboxyl group, techniques like in-situ NMR or IR spectroscopy could be employed to detect the formation of intermediates. Computational methods, such as Density Functional Theory (DFT), would be invaluable for calculating the geometries and energies of potential transition states, providing a theoretical framework to support experimental observations.

Catalytic Cycle Analysis in Metal-Mediated Transformations

Substituted naphthoic acids can participate in various metal-catalyzed cross-coupling reactions. A mechanistic investigation in this area would focus on delineating the catalytic cycle. This typically involves steps such as oxidative addition, transmetalation, and reductive elimination.

By using techniques like 31P NMR spectroscopy (if phosphine (B1218219) ligands are used), it is possible to track the transformation of the catalyst through the cycle. Isolating and characterizing key catalytic intermediates would provide direct evidence for the proposed mechanism. The influence of the chloro and hydroxyl substituents on the electronic properties of the naphthalene ring would be a key factor in the rates and efficiency of these catalytic steps.

Table 2: Hypothetical Intermediates in a Palladium-Catalyzed Cross-Coupling Reaction

| Catalytic Step | Proposed Intermediate Structure | Method of Detection |

| Oxidative Addition | Pd(II)-Aryl Complex | - |

| Transmetalation | Pd(II)-Aryl-Nucleophile Complex | - |

| Reductive Elimination | - | - |

| This table illustrates the expected intermediates in a catalytic cycle. No specific intermediates have been identified for reactions involving this compound. |

Solvent and Temperature Effects on Reaction Pathways

The choice of solvent and the reaction temperature can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction. A systematic study would involve conducting reactions in a range of solvents with varying polarities, proticities, and coordinating abilities.

For example, a reaction's sensitivity to solvent polarity can indicate the degree of charge separation in the transition state. Similarly, constructing an Eyring plot from temperature-dependent kinetic data would yield the enthalpy and entropy of activation, offering deeper insight into the nature of the transition state. Such studies would be essential to control the outcome of reactions involving this compound.

Future Directions and Emerging Research Areas for 8 Chloro 4 Hydroxy 2 Naphthoic Acid

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research on 8-Chloro-4-hydroxy-2-naphthoic acid will likely focus on developing more sustainable synthetic routes.

Current synthetic approaches often rely on conventional methods that may involve harsh reagents and generate significant waste. Emerging research suggests a shift towards greener alternatives. For instance, microwave-assisted synthesis has been shown to accelerate the formation of various naphthoic acid derivatives, often leading to higher yields in shorter reaction times and with reduced solvent usage. chemsynthesis.comnih.gov The application of this technology to the synthesis of this compound could offer a more energy-efficient pathway.

Furthermore, the exploration of environmentally benign catalysts is a crucial research frontier. The use of solid acid catalysts, such as Nafion® NR50, has demonstrated success in the synthesis of substituted quinolines from aniline (B41778) derivatives, highlighting the potential for recyclable and less corrosive catalytic systems in related aromatic syntheses. nih.gov Research into similar solid-supported or biocatalytic approaches for the specific halogenation and hydroxylation steps required for this compound synthesis is a promising area. The use of natural acids, like those found in fruit juices, has even been explored for the synthesis of thiocarbamido-naphthols, indicating a broad scope for green catalyst discovery. ucj.org.ua

| Green Chemistry Technique | Potential Benefit for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. |

| Solid Acid Catalysts | Ease of separation, reusability, reduced corrosion and waste. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |

| Solvent-Free Reactions | Reduced solvent waste, simplified purification processes. |

Exploration of Novel Reactivity Patterns and Rearrangements

The unique electronic and steric environment of this compound, conferred by its substituent pattern, suggests that it may exhibit novel reactivity and undergo interesting molecular rearrangements.

Recent studies on related naphthoic acid derivatives have unveiled unexpected reaction pathways. For example, Lewis-acid-mediated 1,2-acyl shifts in oxabenzonorbornadienes have been reported to yield substituted 1-hydroxy-2-naphthoic acid esters, providing access to novel substitution patterns that were previously mischaracterized. chemcd.comsmolecule.com Investigating whether the 8-chloro substituent influences the propensity and outcome of such rearrangements in analogous systems derived from this compound could lead to new synthetic strategies.

Furthermore, the steric strain induced by substituents in the peri-position (1,8-positions) of the naphthalene (B1677914) core is known to drive unusual chemical transformations. In one instance, the steric hindrance between a nitro and a carboxylic acid group in an 8-nitro-1-naphthoic acid derivative led to the disruption of aromaticity and a subsequent rearrangement to form a conjugated aldehyde under mild conditions. chemcd.com Given that the chloro group at the 8-position in this compound also imposes steric strain, exploring its influence on the reactivity of the adjacent carboxylic acid and the naphthalene ring system could reveal novel reaction pathways.

Future research could also focus on the selective C-H functionalization of the naphthalene ring, a powerful tool for late-stage modification of complex molecules. nih.gov The directing effects of the hydroxyl and carboxylic acid groups, potentially in concert with the electronic influence of the chloro-substituent, could be harnessed to achieve regioselective introduction of new functional groups, thereby expanding the chemical space accessible from this scaffold.

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. nih.govnih.gov This data-driven approach can significantly accelerate the discovery and development of synthetic routes to compounds like this compound.

AI algorithms can be trained on vast datasets of chemical reactions to predict the feasibility and yield of a proposed synthetic step under various conditions (e.g., solvent, temperature, catalyst). For a molecule with multiple functional groups like this compound, where competing side reactions are possible, ML models can help identify the optimal conditions to maximize the yield of the desired product while minimizing byproducts. nih.gov This predictive power reduces the need for extensive and time-consuming trial-and-error experimentation.

Furthermore, AI can be employed in retrosynthesis , the process of working backward from a target molecule to identify potential starting materials and reaction pathways. By applying retrosynthetic algorithms to the structure of this compound, researchers could uncover novel and more efficient synthetic routes that may not be immediately obvious through traditional chemical intuition. The use of ML-guided substrate scope design has already shown promise in expanding the diversity of accessible molecules in other chemical systems. nih.gov

| AI/ML Application | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Faster identification of optimal reaction conditions, leading to higher yields and purity. |

| Retrosynthesis Analysis | Discovery of novel and more efficient synthetic routes. |

| Substrate Scope Expansion | Design of new derivatives with desired properties based on predictive models. |

| Catalyst Design | In silico screening and design of more effective and selective catalysts. |

Development of Advanced Materials utilizing this compound Scaffolds (excluding specific material properties)

The rigid, planar structure of the naphthalene core, combined with the functional handles provided by the chloro, hydroxyl, and carboxylic acid groups, makes this compound an attractive building block for the construction of advanced materials.

One promising area of exploration is the incorporation of this scaffold into polymers . The carboxylic acid and hydroxyl groups can serve as points for polymerization, leading to polyesters or polyethers with the naphthoic acid moiety either in the main chain or as a pendant group. The presence of the chloro-substituent can influence the polymer's properties. Research on related naphthoic acid-derived polymers has demonstrated their potential as antimicrobial agents. chemsynthesis.com

Another avenue for future research is the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) . The carboxylic acid group is a common coordinating group for the formation of MOFs, which are crystalline materials with high porosity and surface area. smolecule.com The specific geometry and electronic properties of this compound could lead to the formation of MOFs with novel topologies and functionalities. Naphthalenedicarboxylate-based MOFs have already been shown to have interesting material properties. smolecule.com

Design of Next-Generation Molecular Architectures Based on the Naphthoic Acid Framework

The this compound scaffold provides a versatile platform for the design and synthesis of novel and complex molecular architectures with potential applications in various fields, including medicinal chemistry and molecular recognition.

The strategic placement of functional groups allows for its use as a core structure that can be elaborated upon to create larger, more complex molecules. For instance, the carboxylic acid can be converted to an amide, ester, or other functional groups, enabling the attachment of different molecular fragments. This approach has been used to synthesize novel thiazole-naphthalene derivatives as potential anticancer agents. Similarly, the hydroxyl group can be used as a handle for further functionalization.

The rigid naphthalene backbone can also be incorporated into larger supramolecular assemblies . The hydroxyl and carboxylic acid groups are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. nih.gov The study of supramolecular assemblies of other hydroxy-naphthoic acids has revealed the formation of intricate networks driven by a combination of hydrogen bonding and π-π stacking interactions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.